molecular formula C3H5Cl2N B13517031 2,3-Dichloroprop-2-en-1-amine

2,3-Dichloroprop-2-en-1-amine

Cat. No.: B13517031
M. Wt: 125.98 g/mol
InChI Key: ZBQLNGPKALTYHE-IWQZZHSRSA-N
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Description

2,3-Dichloroprop-2-en-1-amine is an organic compound with the molecular formula C3H5Cl2N. It is characterized by the presence of two chlorine atoms and an amine group attached to a propene backbone. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroprop-2-en-1-amine typically involves the reaction of 2,3-dichloropropene with ammonia or an amine under controlled conditions. One common method includes the use of 1,2,3-trichloropropane as a starting material, which undergoes dehydrochlorination in the presence of a base such as sodium hydroxide to form 2,3-dichloropropene. This intermediate is then reacted with ammonia to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of reactants and catalysts, such as triethylbenzylammonium chloride, to a reaction mixture, followed by the controlled addition of liquid caustic soda. This method enhances safety and efficiency while minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloroprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dichloroprop-2-en-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloroprop-2-en-1-amine involves its interaction with nucleophiles, leading to the formation of various products through substitution and addition reactions. The compound’s reactivity is influenced by the presence of electron-withdrawing chlorine atoms, which make the carbon atoms more susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to create complex molecules .

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloroprop-2-en-1-amine is unique due to the presence of both chlorine atoms and an amine group on a propene backbone. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C3H5Cl2N

Molecular Weight

125.98 g/mol

IUPAC Name

(Z)-2,3-dichloroprop-2-en-1-amine

InChI

InChI=1S/C3H5Cl2N/c4-1-3(5)2-6/h1H,2,6H2/b3-1-

InChI Key

ZBQLNGPKALTYHE-IWQZZHSRSA-N

Isomeric SMILES

C(/C(=C/Cl)/Cl)N

Canonical SMILES

C(C(=CCl)Cl)N

Origin of Product

United States

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